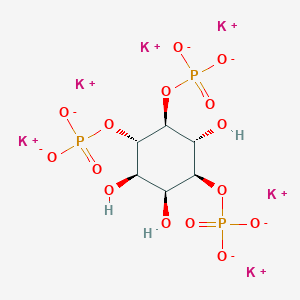

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt: is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is involved in the mobilization of calcium ions from intracellular stores, which is crucial for various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt can be synthesized through the enzymatic hydrolysis of phosphatidylinositol 4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of inositol trisphosphate and diacylglycerol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources or chemical synthesis. The chemical synthesis involves cyclization reactions of suitable precursor compounds .

Análisis De Reacciones Químicas

Synthetic Routes and Phosphorylation

The synthesis of L-Ins(1,4,5)P₃ involves stereoselective phosphorylation of protected myo-inositol intermediates. Key steps include:

-

Selective Acylation : S-(+)-O-Acetylmandelic acid and dicyclohexylcarbodiimide (DCC) enable stereospecific acylation of hydroxyl groups on the inositol backbone, producing diastereomers separable via flash chromatography .

-

Phosphitylation : Bis(benzyloxy)diisopropylaminophosphine and 1H-tetrazole facilitate phosphitylation of hydroxyl groups, followed by oxidation with mCPBA (meta-chloroperbenzoic acid) to form protected phosphate esters .

-

Deprotection : Sequential removal of protecting groups (e.g., benzyl, allyl) using bromotrimethylsilane (BrSiMe₃) and sodium in liquid ammonia yields the final phosphate derivatives .

Derivatization and Functionalization

L-Ins(1,4,5)P₃ derivatives are synthesized to probe structure-activity relationships:

-

Sulphoxidation : Treatment with sulfur in pyridine-DMF replaces phosphate oxygen with sulfur, producing phosphorothioate analogs (e.g., D-myo-inositol 1,2,4,5-tetrakisphosphorothioate) .

-

Methylation : Selective methylation at specific hydroxyl positions (e.g., 2- and 5-O-methylation) modifies ligand-receptor interactions .

-

Enzymatic Hydrolysis : L-Ins(1,4,5)P₃ is derived from phosphatidylinositol 4,5-bisphosphate (PIP₂) via phospholipase C (PLC)-mediated cleavage, a reaction critical in calcium signaling .

Chiral Resolution and Separation

The L-enantiomer is resolved using chiral auxiliaries:

-

Diastereomer Separation : Flash chromatography separates intermediates after mandelic acid-mediated acylation .

-

Conduritol Precursors : Conduritol derivatives (e.g., conduritol F) undergo dihydroxylation and hydrogenolysis to yield enantiopure inositol phosphates .

Stability and Reactivity

Aplicaciones Científicas De Investigación

Cellular Signaling

L-myo-Inositol 1,4,5-trisphosphate is primarily known for its function as a second messenger in the phosphoinositide signaling pathway. It is produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C. The compound facilitates the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm, which is crucial for various physiological processes including:

- Muscle Contraction : Calcium release is essential for muscle contraction mechanisms.

- Neurotransmitter Release : In neurons, it plays a role in synaptic transmission by modulating neurotransmitter release.

- Cell Proliferation and Differentiation : It influences various cell fate decisions through calcium-mediated signaling pathways.

Reproductive Biology

Research has shown that L-myo-Inositol 1,4,5-trisphosphate can enhance reproductive outcomes in assisted reproductive technologies. A notable study demonstrated its effectiveness in activating rabbit oocytes during nuclear transfer and parthenogenesis. The activation with this compound resulted in significantly higher cleavage rates and blastocyst development compared to other activation methods.

| Activation Method | Cleavage Rate (%) | Blastocyst Development (%) |

|---|---|---|

| IP3 + DMAP | 83.9 | 50 |

| Multiple Pulses | 61.6 | 30.1 |

| Ionomycin + DMAP | 52.9 | 5.7 |

This indicates that L-myo-Inositol 1,4,5-trisphosphate can be effectively utilized to improve embryonic development outcomes in vitro .

Neurobiology

In neurobiology, L-myo-Inositol 1,4,5-trisphosphate has been implicated in various neuronal processes. It acts on inositol trisphosphate receptors located on the endoplasmic reticulum membrane, mediating calcium release that influences neuronal excitability and synaptic plasticity. Studies have shown that manipulation of this signaling pathway may have therapeutic potential for neurodegenerative diseases such as Alzheimer’s disease .

Metabolic Disorders

The role of L-myo-Inositol 1,4,5-trisphosphate extends into metabolic disorders as well. Research indicates that alterations in inositol signaling pathways are associated with insulin resistance and type 2 diabetes. The compound's ability to modulate calcium levels can influence insulin secretion from pancreatic beta cells, thereby impacting glucose metabolism .

Cancer Research

Emerging evidence suggests that L-myo-Inositol 1,4,5-trisphosphate may play a role in cancer biology by regulating cell proliferation and apoptosis through calcium signaling pathways. Its potential as a therapeutic agent is being explored in various cancer types where dysregulation of calcium homeostasis is observed .

Mecanismo De Acción

The compound exerts its effects by binding to inositol 1,4,5-trisphosphate receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. These calcium ions then activate various downstream signaling pathways, including those involving calmodulin and protein kinase C .

Comparación Con Compuestos Similares

- D-myo-Inositol 1,4,5-Trisphosphate, Trisodium Salt

- D-myo-Inositol 1,4,5-Trisphosphate, Tripotassium Salt

- D-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt

Uniqueness: L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is unique due to its specific stereochemistry and its role in calcium mobilization. Unlike its D-isomer, the L-isomer is used to study the stereoselectivity of enzymes and receptors involved in inositol phosphate metabolism .

Actividad Biológica

L-myo-Inositol 1,4,5-trisphosphate (IP3), particularly in its hexapotassium salt form, is a crucial second messenger in cellular signaling pathways. Its primary role involves the mobilization of calcium ions (Ca2+) from intracellular stores, which is essential for various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. This article delves into the biological activity of L-myo-Inositol 1,4,5-trisphosphate, hexapotassium salt, summarizing key research findings, case studies, and data tables.

L-myo-Inositol 1,4,5-trisphosphate is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) through the action of phospholipase C. Upon receptor activation (e.g., G-protein coupled receptors), PIP2 is hydrolyzed to generate IP3 and diacylglycerol (DAG). While DAG activates protein kinase C (PKC), IP3 specifically facilitates the release of Ca2+ from the endoplasmic reticulum (ER) by binding to inositol trisphosphate receptors (InsP3Rs) located on the ER membrane .

Biological Functions

The biological functions attributed to L-myo-Inositol 1,4,5-trisphosphate include:

- Calcium Mobilization : IP3 induces a rapid increase in intracellular calcium levels. The effective concentration (EC50) for this action is approximately 0.1 μM .

- Signal Transduction : It plays a pivotal role in various signaling pathways that regulate cellular responses to hormones and neurotransmitters.

- Cell Growth and Apoptosis : IP3 influences processes such as cell proliferation and programmed cell death through its effects on calcium signaling and PKC activation .

Case Study 1: Calcium Oscillations in Platelets

A study demonstrated that IP3 mediates calcium oscillations in rat megakaryocytes and platelets. The oscillations were found to be influenced by the phosphorylation state of pleckstrin, a major substrate for PKC. This suggests a complex regulatory mechanism involving both IP3 and PKC pathways .

Case Study 2: Mitochondrial Dynamics

Research has indicated that inositol and its derivatives play a role in regulating mitochondrial fission. Specifically, it was shown that L-myo-Inositol can inhibit mitochondrial fission independently of its downstream metabolites, highlighting its potential as a therapeutic target in conditions characterized by altered mitochondrial dynamics .

Research Findings

Recent studies have explored various aspects of L-myo-Inositol 1,4,5-trisphosphate's biological activity:

- Binding Affinity : Different isoforms of InsP3Rs exhibit varying affinities for IP3. For instance, InsP3R2 has an Kd value of 14 nM for IP3 compared to other isoforms .

- Role in Cancer : Investigations into prostate cancer have revealed that IMPA1-derived inositol maintains stemness in castration-resistant prostate cancer via activation of IMPDH2. This suggests that targeting inositol pathways may provide new avenues for cancer therapy .

Data Tables

| Study | Focus | Key Findings |

|---|---|---|

| King & Rittenhouse (1989) | Calcium Mobilization | Demonstrated the role of IP3 in calcium oscillations in platelets |

| Fairn & Grinstein (2012) | Cell Signaling | Highlighted the importance of phosphoinositides in cellular processes |

| Goswami et al. (2018) | Mitochondrial Dynamics | Showed that inositol directly regulates mitochondrial fission |

Propiedades

IUPAC Name |

hexapotassium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-PYBCBHMXSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.